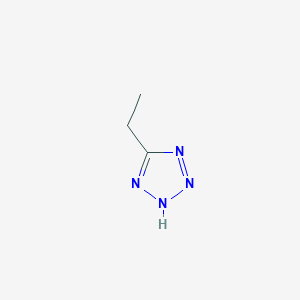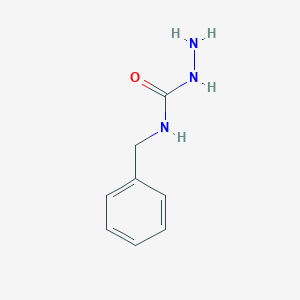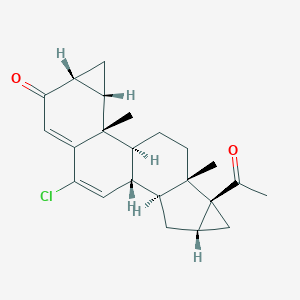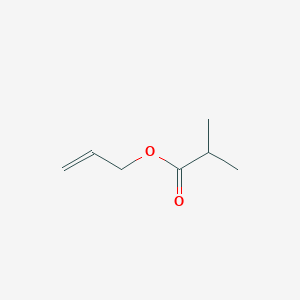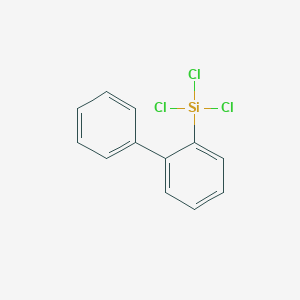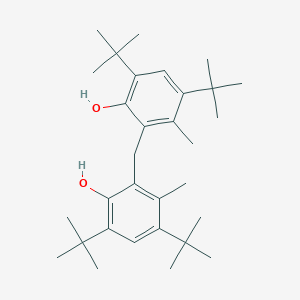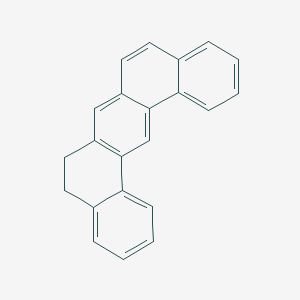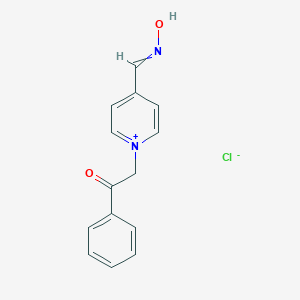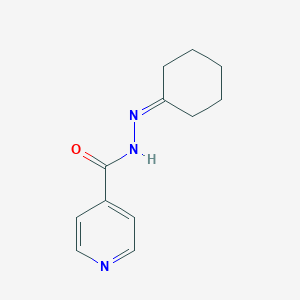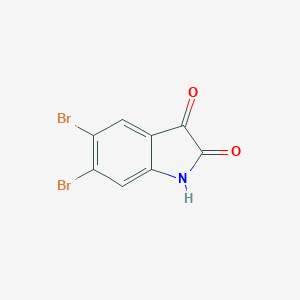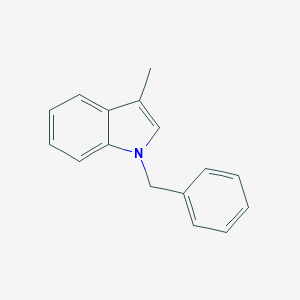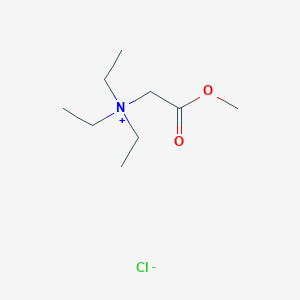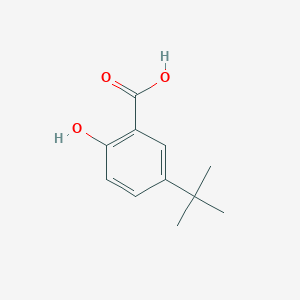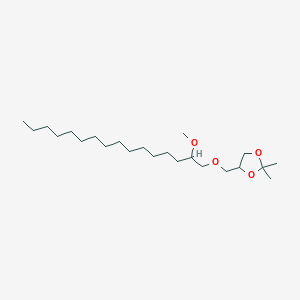
4-(2-Methoxyhexadecoxymethyl)-2,2-dimethyl-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Methoxyhexadecoxymethyl)-2,2-dimethyl-1,3-dioxolane, also known as MTHDMD, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTHDMD is a derivative of dioxolane, a cyclic ether that is commonly used as a solvent and a reagent in organic chemistry. The unique structure of MTHDMD makes it a promising candidate for various biomedical applications, including drug delivery, gene therapy, and tissue engineering.
作用机制
The mechanism of action of 4-(2-Methoxyhexadecoxymethyl)-2,2-dimethyl-1,3-dioxolane is not fully understood, but it is believed to involve the formation of stable nanoparticles that can effectively encapsulate drugs and genes. The nanoparticles can then be targeted to specific cells or tissues, where they can release the encapsulated drugs or genes. 4-(2-Methoxyhexadecoxymethyl)-2,2-dimethyl-1,3-dioxolane nanoparticles have been shown to have high stability and biocompatibility, which makes them ideal for drug delivery and gene therapy applications.
生化和生理效应
4-(2-Methoxyhexadecoxymethyl)-2,2-dimethyl-1,3-dioxolane has been shown to have minimal toxicity and low immunogenicity, making it a promising candidate for biomedical applications. The nanoparticles formed by 4-(2-Methoxyhexadecoxymethyl)-2,2-dimethyl-1,3-dioxolane have been shown to have high stability and biocompatibility, which allows for efficient drug delivery and gene therapy. 4-(2-Methoxyhexadecoxymethyl)-2,2-dimethyl-1,3-dioxolane nanoparticles have also been shown to have a prolonged circulation time in the bloodstream, which can improve the efficacy of drug delivery.
实验室实验的优点和局限性
One of the main advantages of 4-(2-Methoxyhexadecoxymethyl)-2,2-dimethyl-1,3-dioxolane is its ability to form stable and biocompatible nanoparticles, which can encapsulate various drugs and genes. This allows for more efficient and targeted drug delivery, which can improve the efficacy of drugs and reduce side effects. However, one limitation of 4-(2-Methoxyhexadecoxymethyl)-2,2-dimethyl-1,3-dioxolane is its complex synthesis method, which can be time-consuming and expensive. Additionally, the stability and efficacy of 4-(2-Methoxyhexadecoxymethyl)-2,2-dimethyl-1,3-dioxolane nanoparticles can be affected by various factors, including pH, temperature, and storage conditions.
未来方向
There are several future directions for the research and development of 4-(2-Methoxyhexadecoxymethyl)-2,2-dimethyl-1,3-dioxolane. One potential application is in the field of tissue engineering, where 4-(2-Methoxyhexadecoxymethyl)-2,2-dimethyl-1,3-dioxolane nanoparticles could be used to deliver growth factors and other bioactive molecules to promote tissue regeneration. Another potential application is in the field of cancer therapy, where 4-(2-Methoxyhexadecoxymethyl)-2,2-dimethyl-1,3-dioxolane nanoparticles could be used to deliver targeted anticancer agents to tumor cells. Additionally, further research is needed to optimize the synthesis method and improve the stability and efficacy of 4-(2-Methoxyhexadecoxymethyl)-2,2-dimethyl-1,3-dioxolane nanoparticles.
合成方法
The synthesis of 4-(2-Methoxyhexadecoxymethyl)-2,2-dimethyl-1,3-dioxolane involves a multi-step process that includes the reaction of 2,2-dimethyl-1,3-dioxolane with hexadecyl bromide in the presence of a base, followed by the methylation of the resulting product with sodium hydride and methoxyacetic acid. The final product is purified by column chromatography to obtain pure 4-(2-Methoxyhexadecoxymethyl)-2,2-dimethyl-1,3-dioxolane. This synthesis method has been optimized and modified by various researchers to improve the yield and purity of the product.
科学研究应用
4-(2-Methoxyhexadecoxymethyl)-2,2-dimethyl-1,3-dioxolane has been extensively studied for its potential applications in drug delivery and gene therapy. The unique structure of 4-(2-Methoxyhexadecoxymethyl)-2,2-dimethyl-1,3-dioxolane allows it to form stable and biocompatible nanoparticles, which can encapsulate various drugs and genes. These nanoparticles can then be targeted to specific cells or tissues, allowing for more efficient and targeted drug delivery. 4-(2-Methoxyhexadecoxymethyl)-2,2-dimethyl-1,3-dioxolane nanoparticles have been shown to be effective in delivering various drugs, including anticancer agents, antibiotics, and anti-inflammatory drugs.
属性
CAS 编号 |
16725-39-6 |
|---|---|
产品名称 |
4-(2-Methoxyhexadecoxymethyl)-2,2-dimethyl-1,3-dioxolane |
分子式 |
C23H46O4 |
分子量 |
386.6 g/mol |
IUPAC 名称 |
4-(2-methoxyhexadecoxymethyl)-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C23H46O4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24-4)18-25-19-22-20-26-23(2,3)27-22/h21-22H,5-20H2,1-4H3 |
InChI 键 |
HBHRBNYVSMFUNC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCC(COCC1COC(O1)(C)C)OC |
规范 SMILES |
CCCCCCCCCCCCCCC(COCC1COC(O1)(C)C)OC |
同义词 |
4-[[(2-Methoxyhexadecyl)oxy]methyl]-2,2-dimethyl-1,3-dioxolane |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



